molecular formula C17H15ClN2O4 B5772497 5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5772497
M. Wt: 346.8 g/mol
InChI Key: QGSJSCMDQLEFHD-UHFFFAOYSA-N
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Description

5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The chlorophenoxy and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, given its unique chemical structure and potential biological activity.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenoxy and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: Another member of the oxadiazole family, known for its broad spectrum of biological activities.

    1,2,4-Oxadiazole: Similar in structure but with different chemical properties and applications.

    Thiazoles: Heterocyclic compounds with a sulfur atom, known for their diverse biological activities.

Uniqueness

5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both chlorophenoxy and dimethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-21-14-8-7-11(9-15(14)22-2)17-19-16(24-20-17)10-23-13-6-4-3-5-12(13)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSJSCMDQLEFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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